molecular formula C15H13N7OS B2859177 1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-5-carboxamide CAS No. 2034507-29-2

1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-5-carboxamide

Cat. No. B2859177
CAS RN: 2034507-29-2
M. Wt: 339.38
InChI Key: DAKTYANUQSLBSK-UHFFFAOYSA-N
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Description

The compound “1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-5-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a pyrazole ring, a triazolo ring, and a pyridazine ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the triazolo ring, and the pyridazine ring . The exact synthesis process would depend on the starting materials and the specific conditions used.


Molecular Structure Analysis

The molecular structure of this compound is complex, with several rings and functional groups. The presence of the pyrazole, triazolo, and pyridazine rings suggests that this compound could have interesting electronic properties .


Chemical Reactions Analysis

As a complex organic molecule, this compound could potentially undergo a variety of chemical reactions. The presence of the pyrazole, triazolo, and pyridazine rings could make it particularly reactive under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. For example, the presence of the pyrazole, triazolo, and pyridazine rings could affect its solubility, stability, and reactivity .

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. The triazole ring system present in this compound can interact with various enzymes and receptors in biological systems, potentially leading to the development of new antimicrobial agents. These could be particularly effective against multidrug-resistant pathogens, addressing a critical need in contemporary medicine .

Antifungal Applications

The triazole core structure is a key component in many antifungal drugs. This compound could be investigated for its efficacy against fungal infections, contributing to the development of new antifungal medications with potentially fewer side effects or increased potency compared to existing treatments .

Anticancer Research

Compounds with a 1,2,4-triazolo[4,3-b]pyridazine moiety have shown promise in anticancer research. They can be designed to target specific cancer cell lines, and their efficacy can be evaluated through cytotoxicity assays. This compound could be part of novel therapies for treating various types of cancer .

Antiviral Potential

The structural components of this compound suggest potential antiviral activities. By inhibiting the replication of viruses at a molecular level, derivatives of this compound could be valuable in the creation of new antiviral drugs, especially for treating diseases caused by enveloped viruses .

Antioxidant Properties

Triazole derivatives are also recognized for their antioxidant capabilities. This compound could be used in research aimed at combating oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders and cardiovascular diseases .

Anti-inflammatory and Analgesic Effects

The molecule’s structure indicates potential use in developing anti-inflammatory and analgesic drugs. Research could explore its effectiveness in reducing inflammation and pain, which would be beneficial for conditions such as arthritis and other chronic pain disorders .

Antidepressant and Anxiolytic Applications

Given the pharmacological history of triazole compounds, there is a possibility that this compound could exhibit antidepressant and anxiolytic effects. It could be studied as a potential treatment for mental health disorders, contributing to the diversity of available psychiatric medications .

Antihypertensive and Antiepileptic Uses

The triazole and pyrazole components of the compound may offer avenues for the development of antihypertensive and antiepileptic drugs. Research could focus on its ability to modulate blood pressure and prevent seizures, respectively .

Future Directions

Future research could explore the potential uses of this compound in various fields, such as medicine or materials science. In particular, its potential as a therapeutic agent could be explored further .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been reported to interact with a variety of enzymes and receptors . These interactions can lead to diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Mode of Action

It is known that nitrogen-containing heterocyclic compounds like this one are capable of binding in the biological system with a variety of enzymes and receptors . This binding can lead to changes in the function of these targets, resulting in the observed pharmacological effects .

Biochemical Pathways

Compounds with similar structures have been reported to affect a variety of biochemical pathways due to their ability to interact with different target receptors . The downstream effects of these interactions can vary widely, depending on the specific targets and pathways involved .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide valuable insights into the potential ADME properties of this compound and their impact on its bioavailability .

Result of Action

Compounds with similar structures have been reported to exhibit a range of pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These effects are likely the result of the compound’s interactions with its targets and the subsequent changes in biochemical pathways .

Action Environment

It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .

properties

IUPAC Name

2-methyl-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N7OS/c1-21-11(6-7-17-21)15(23)16-9-14-19-18-13-5-4-10(20-22(13)14)12-3-2-8-24-12/h2-8H,9H2,1H3,(H,16,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAKTYANUQSLBSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-5-carboxamide

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